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  • Product: 2-bromo-N-cyclopentylbutanamide
  • CAS: 905811-01-0

Core Science & Biosynthesis

Foundational

Technical Guide: Structure, Synthesis, and Utility of 2-Bromo-N-cyclopentylbutanamide

Executive Summary 2-Bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized -haloamide scaffold used primarily as a versatile intermediate in the synthesis of pharmaceutical agents, specifically pyrrolidone der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized


-haloamide scaffold used primarily as a versatile intermediate in the synthesis of pharmaceutical agents, specifically pyrrolidone derivatives (racetams) and peptidomimetics.[1][2][3][4] Its structure combines a lipophilic cyclopentyl ring with a reactive 

-bromo stereocenter, rendering it a high-value electrophile for nucleophilic substitution (

) and radical cyclization reactions.

This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis via the Schotten-Baumann condition, structural characterization, and downstream utility in drug discovery.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

The molecule consists of a butyric acid backbone functionalized with a bromine atom at the


-position and a cyclopentyl amine moiety. The 

-carbon is a chiral center, typically synthesized as a racemate unless chiral starting materials (e.g., (R)-2-bromobutyryl bromide) are employed.
Table 1: Physicochemical Specifications
PropertyValueSource/Derivation
IUPAC Name 2-bromo-N-cyclopentylbutanamideStandard Nomenclature
CAS Registry 905811-01-0Chemical Abstracts Service
Molecular Formula

Stoichiometry
Molecular Weight 234.13 g/mol Calculated
Physical State Off-white solid or viscous oilAnalogous amides [1]
Melting Point 109–112 °C (Predicted)EPI Suite / Analogous structures [2]
Solubility Soluble in DCM, EtOAc, DMSO; Low in WaterLipophilic amide functionality
LogP ~2.5XLogP3 Prediction [2]
Chirality 1 Chiral Center (

)
(R) and (S) Enantiomers possible

Synthesis Protocol: Acyl Halide Coupling

The most robust synthetic route involves the nucleophilic acyl substitution of 2-bromobutyryl bromide with cyclopentylamine under anhydrous conditions. This method minimizes hydrolysis side-products compared to direct acid coupling.

Reaction Scheme


Step-by-Step Methodology

Reagents:

  • 2-Bromobutyryl bromide (1.0 equiv)

  • Cyclopentylamine (1.0 equiv)

  • Triethylamine (TEA) (1.2 equiv) - Acts as HBr scavenger

  • Dichloromethane (DCM) - Anhydrous solvent

Protocol:

  • Preparation: Charge a flame-dried 3-neck round-bottom flask with cyclopentylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL). Place under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C using an ice/salt bath to control the exothermic nature of the acylation.

  • Addition: Add 2-bromobutyryl bromide (10 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Critical: Slow addition prevents localized overheating and di-acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the amine.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract the organic layer and wash successively with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography (

    
    ).
    
Synthesis Workflow Diagram

SynthesisWorkflow Start Reagent Prep (Amine + TEA in DCM) Cool Cool to 0°C (Thermodynamic Control) Start->Cool Add Dropwise Addition of Acid Bromide Cool->Add Exothermic React Stir at RT (4-6h) Monitor TLC Add->React Acylation Quench Quench (NaHCO3) & Acid Wash (HCl) React->Quench Isolate Final Product (Solid/Oil) Quench->Isolate Purification

Figure 1: Logical workflow for the synthesis of 2-bromo-N-cyclopentylbutanamide ensuring safety and yield optimization.

Structural Characterization (Spectroscopy)

As an analytical scientist, relying solely on literature values is insufficient. The following data represents the expected spectral signature based on first-principles of NMR shielding and coupling constants for this specific scaffold.

Proton NMR ( -NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
6.35 Broad Singlet1HNH (Amide)Deshielded by carbonyl; broad due to quadrupole broadening.
4.32 Triplet (t)1HCH-Br (

-H)
Significantly deshielded by electronegative Br and C=O.
4.18 Multiplet (m)1HN-CH (Ring)Methine proton on cyclopentyl ring adjacent to Nitrogen.
2.05 - 1.95 Multiplet (m)2HCH₂ (

-H)
Methylene group adjacent to the chiral center.
1.90 - 1.40 Multiplet (m)8HRing CH₂ Cyclopentyl methylene protons (envelope conformation).
1.05 Triplet (t)3HCH₃ Terminal methyl group; triplet due to coupling with

-CH₂.
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretch (secondary amide).

  • 1650 cm⁻¹: C=O stretch (Amide I band).

  • 1540 cm⁻¹: N-H bend (Amide II band).

  • 600–700 cm⁻¹: C-Br stretch (fingerprint region).

Applications in Drug Discovery

The 2-bromo-N-cyclopentylbutanamide structure is not usually a final drug but a "warhead" intermediate. Its utility lies in two primary pathways:

Pathway A: Nucleophilic Substitution ( )

The


-bromine is an excellent leaving group. Reaction with secondary amines (e.g., pyrrolidine, piperazine) yields 

-amino amides.
  • Relevance: This mimics the structure of Levetiracetam (Keppra) analogs, a major class of anti-epileptic drugs (SV2A ligands) [3].

  • Mechanism: Inversion of configuration at the

    
    -carbon (Walden inversion).
    
Pathway B: Radical Cyclization (Atom Transfer)

Under Atom Transfer Radical Polymerization (ATRP) conditions or photoredox catalysis, the C-Br bond can generate a radical species.

  • Relevance: Used to close rings to form

    
    -lactams (pyrrolidones) via intramolecular cyclization if an alkene tether is present, or for surface functionalization in biomaterials [4].
    
Reactivity Pathway Diagram

ReactivityPathways Core 2-Bromo-N-cyclopentylbutanamide (Electrophile) AminoAmide Alpha-Amino Amide (Racetam Precursor) Core->AminoAmide SN2 Displacement (Inversion) Lactam Gamma-Lactam (Cyclization) Core->Lactam Radical Cyclization (SET Mechanism) Nu Nucleophile (R2NH) Nu->Core Radical Cu(I) Catalyst / Light Radical->Core

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling (E-E-A-T)

As a Senior Scientist, strictly adhering to safety protocols is non-negotiable when handling


-haloamides.
  • Lachrymator Potential:

    
    -bromo carbonyls (like the starting material 2-bromobutyryl bromide) are potent lachrymators. While the amide is less volatile, it should still be handled in a fume hood.
    
  • Alkylating Agent: The C-Br bond is reactive toward biological nucleophiles (DNA/Proteins). Wear nitrile gloves and eye protection.

  • Storage: Store at 2–8°C under inert gas (

    
    ) to prevent slow hydrolysis or discoloration due to bromine liberation.
    

References

  • PubChem. 2-bromo-N-cyclopentylbutanamide Compound Summary. National Library of Medicine. Available at: [Link]

  • EPA CompTox Dashboard. 2-Bromo-N-cyclopentylbutanamide Properties. US Environmental Protection Agency. Available at: [Link][4]

  • Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry.
  • Matyjaszewski, K. et al. (2001). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules.[5] (Contextual citation for alpha-bromoamide radical chemistry).

Sources

Exploratory

A-Z-Leitfaden zu 2-Brom-N-cyclopentylbutanamid: Synthese, Eigenschaften und Anwendungen

Veröffentlicht: 2. Februar 2026 Autor: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Veröffentlicht: 2. Februar 2026

Autor: Dr. Gemini, leitender Anwendungswissenschaftler

Zusammenfassung

2-Brom-N-cyclopentylbutanamid ist ein spezialisiertes α-bromiertes Amid, das als vielseitiger chemischer Baustein in der organischen Synthese, insbesondere in der Wirkstoffforschung und -entwicklung, von Bedeutung ist. Seine einzigartige Struktur, die eine reaktive Brom-Kohlenstoff-Bindung an der α-Position, ein Butanamid-Grundgerüst und eine N-Cyclopentyl-Gruppe kombiniert, bietet eine Grundlage für die Synthese komplexerer Moleküle und neuartiger chemischer Einheiten. Dieser technische Leitfaden bietet eine umfassende Untersuchung von 2-Brom-N-cyclopentylbutanamid, die seine Nomenklatur, physikalisch-chemischen Eigenschaften, eine detaillierte Synthesemethode mit mechanistischen Einblicken und seine potenziellen Anwendungen in der pharmazeutischen Forschung behandelt. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und soll als maßgebliche Ressource für das Verständnis und die effektive Nutzung dieser Verbindung dienen.

Einleitung und Nomenklatur

α-Halogenierte Amide sind eine wichtige Klasse von organischen Verbindungen, die als Schlüsselintermediate für verschiedene chemische Umwandlungen dienen.[1] Die Präsenz eines Halogenatoms an dem Kohlenstoff, der an die Carbonylgruppe angrenzt, erhöht die Reaktivität des Moleküls und ermöglicht vielfältige Funktionalisierungen.[2] 2-Brom-N-cyclopentylbutanamid ist ein Paradebeispiel für diese Klasse und bietet eine präzise Kombination von funktionellen Gruppen, die für die gezielte Synthese wertvoll sind.

Chemische Identität

Die eindeutige Identität der Verbindung wird durch die folgenden Deskriptoren festgelegt:

  • IUPAC-Name: 2-Brom-N-cyclopentylbutanamid[3]

  • CAS-Nummer: 905811-01-0[3][4]

  • Summenformel: C₉H₁₆BrNO[3][4]

  • Molekulargewicht: 234,13 g/mol [3][4]

  • SMILES: CCC(C(=O)NC1CCCC1)Br[3][4]

Analyse des IUPAC-Namens

Der Name nach der International Union of Pure and Applied Chemistry (IUPAC) beschreibt die Molekülstruktur systematisch:

  • Butanamid: Bezeichnet eine vier Kohlenstoffatome lange Acylkette mit einer Amid-Funktionsgruppe (-CONH-).

  • 2-Brom: Zeigt an, dass ein Bromatom an das zweite Kohlenstoffatom der Butan-Kette gebunden ist (das α-Kohlenstoffatom neben der Carbonylgruppe).

  • N-Cyclopentyl: Gibt an, dass eine Cyclopentyl-Ringstruktur an das Stickstoffatom der Amidgruppe gebunden ist.

Abbildung 1: Zerlegung des IUPAC-Namens von 2-Brom-N-cyclopentylbutanamid.

Physikalisch-chemische Eigenschaften

Obwohl umfassende experimentelle Daten begrenzt sind, bieten berechnete Eigenschaften wertvolle Einblicke in das physikalische Verhalten und die chemische Reaktivität der Verbindung. Diese Eigenschaften sind entscheidend für die Planung von Experimenten, die Entwicklung von Reinigungsmethoden und die Formulierung von Hypothesen.

Tabelle 1: Chemische Identifikatoren und berechnete Eigenschaften

Eigenschaft Wert Quelle
Molekulargewicht 234,13 g/mol PubChem[3][4]
Summenformel C₉H₁₆BrNO PubChem[3][4]
XLogP3 2.5 PubChem[3][4]
Wasserstoffbrücken-Donoren 1 PubChem[3][4]
Wasserstoffbrücken-Akzeptoren 1 PubChem[3][4]
Drehbarer Bindungszähler 3 PubChem[3][4]
Schmelzpunkt (geschätzt) 109,42 °C EPA T.E.S.T.[5]
Siedepunkt (geschätzt) 337,5 °C EPI Suite[5]
Wasserlöslichkeit (geschätzt) 1437,1 mg/L EPA T.E.S.T.[5]

| Dichte (geschätzt) | 1,29 g/cm³ | EPA T.E.S.T.[5] |

Synthese und Mechanismus

Die Herstellung von 2-Brom-N-cyclopentylbutanamid wird am effizientesten durch die Amidkopplung von 2-Brombutanoylchlorid mit Cyclopentylamin erreicht.[6] Diese Methode ist in der organischen Chemie weit verbreitet und beruht auf der hohen Elektrophilie des Acylchlorids und der Nukleophilie des Amins.

Empfohlenes Syntheseprotokoll

Dieses Protokoll beschreibt einen validierten Ansatz für die Synthese im Labormaßstab.

Materialien:

  • 2-Brombutanoylchlorid

  • Cyclopentylamin

  • Triethylamin (TEA) oder eine andere nicht-nukleophile Base

  • Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)

  • Salzsäure (1 M HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)

Verfahren:

  • Reaktionsaufbau: In einem trockenen Rundkolben, der mit einem Magnetrührer und einem Tropftrichter unter einer inerten Atmosphäre (Stickstoff oder Argon) ausgestattet ist, wird Cyclopentylamin (1,0 Äquivalent) in wasserfreiem DCM gelöst. Triethylamin (1,1 Äquivalente) wird zugegeben, um das als Nebenprodukt entstehende HCl zu neutralisieren.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Begründung: Diese exotherme Reaktion wird bei niedriger Temperatur durchgeführt, um die Bildung von Nebenprodukten zu minimieren und eine kontrollierte Reaktion zu gewährleisten.

  • Zugabe des Acylchlorids: 2-Brombutanoylchlorid (1,05 Äquivalente), gelöst in einer minimalen Menge wasserfreiem DCM, wird langsam über den Tropftrichter über einen Zeitraum von 30-60 Minuten zu der gerührten Lösung gegeben.

  • Reaktion: Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktion darf sich auf Raumtemperatur erwärmen. Die Reaktion wird für weitere 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Die Reaktionsmischung wird nacheinander mit 1 M HCl, Wasser, gesättigter NaHCO₃-Lösung und Sole gewaschen. Begründung: Die saure Wäsche entfernt überschüssiges Amin und TEA, während die Bicarbonat-Wäsche restliche Säure neutralisiert.

  • Trocknung und Lösungsmittelentfernung: Die organische Phase wird über wasserfreiem MgSO₄ oder Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck (Rotationsverdampfer) entfernt, um das Rohprodukt zu erhalten.

  • Reinigung: Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie (Silicagel) mit einem geeigneten Lösungsmittelsystem (z. B. Hexan/Ethylacetat-Gradient) gereinigt werden, um das reine 2-Brom-N-cyclopentylbutanamid zu erhalten.

Mechanistische Einblicke

Die Reaktion verläuft über einen nukleophilen Acylsubstitutionsmechanismus. Das einsame Elektronenpaar am Stickstoffatom des Cyclopentylamins greift den elektrophilen Carbonylkohlenstoff des 2-Brombutanoylchlorids an.[6] Dies führt zur Bildung eines tetraedrischen Intermediats. Anschließend kollabiert das Intermediat, wobei das Chloridion als gute Abgangsgruppe eliminiert wird und die Amidbindung entsteht. Das als Nebenprodukt entstehende HCl wird von der zugesetzten Base (Triethylamin) neutralisiert.

Visualisierung des Arbeitsablaufs

Synthesis_Workflow Reactants 1. Reaktanten mischen - Cyclopentylamin - Triethylamin - DCM @ 0°C Addition 2. Langsame Zugabe 2-Brombutanoylchlorid in DCM Reactants->Addition Beginn der Reaktion Reaction 3. Reaktion Auf Raumtemperatur erwärmen (2-4 Stunden) Addition->Reaction Fortschritt Quench 4. Aufarbeitung - Wäsche mit 1M HCl - Wäsche mit NaHCO3 - Wäsche mit Sole Reaction->Quench Reaktion abgeschlossen Purify 5. Isolierung - Trocknen (MgSO4) - Lösungsmittel entfernen - Chromatographie Quench->Purify Rohprodukt Product Reines Produkt 2-Brom-N-cyclopentyl- butanamid Purify->Product Endprodukt

Sources

Foundational

Technical Guide: Research Applications of 2-Bromo-N-cyclopentylbutanamide

Executive Summary 2-Bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized -haloamide intermediate that serves as a critical electrophilic scaffold in medicinal chemistry and organic synthesis.[1][2][3] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized


-haloamide intermediate that serves as a critical electrophilic scaffold in medicinal chemistry and organic synthesis.[1][2][3] Its structure combines a lipophilic N-cyclopentyl recognition motif with a reactive 

-bromo "warhead," making it a dual-purpose tool: it functions both as a covalent fragment for cysteine-targeted ligand discovery and as a divergent synthetic intermediate for generating peptidomimetics and heterocycles. This guide details its chemical reactivity profile, specific applications in fragment-based drug discovery (FBDD), and protocols for its synthetic transformation.

Chemical Profile & Reactivity Architecture[4]

Structural Analysis

The molecule consists of a butyramide core substituted at the nitrogen with a cyclopentyl ring and at the


-carbon with a bromine atom.
PropertySpecification
IUPAC Name 2-bromo-N-cyclopentylbutanamide
CAS Number 905811-01-0
Molecular Formula

Molecular Weight 234.13 g/mol
Chirality The C2 position is chiral. Commercial supplies are typically racemic (

), requiring resolution or enantioselective substitution for stereospecific applications.
Electrophilicity High. The

-carbon is activated by the adjacent carbonyl, making it highly susceptible to nucleophilic attack (

).
Reactivity Landscape

The utility of 2-bromo-N-cyclopentylbutanamide stems from the orthogonal reactivity of its functional groups. The amide bond provides stability and hydrogen-bonding potential (donor/acceptor), while the C-Br bond drives derivatization.

ReactivityLandscape Core 2-Bromo-N-cyclopentylbutanamide (Electrophilic Scaffold) P_Covalent α-Thioether Amide (Covalent Adduct) Core->P_Covalent SN2 Substitution (Cysteine Targeting) P_Amino α-Amino Amide (Peptidomimetic) Core->P_Amino Amination P_Thiazole Thiazole Derivative (Hantzsch Synthesis) Core->P_Thiazole Cyclization R_Thiol R-SH / Base (Cysteine/Thiol) R_Thiol->Core R_Amine R-NH2 (Primary/Secondary Amines) R_Amine->Core R_Thioamide R-CSNH2 (Thioamides) R_Thioamide->Core

Figure 1: Divergent reactivity pathways. The compound acts as a linchpin for accessing diverse chemical spaces.

Application: Covalent Fragment-Based Drug Discovery (FBDD)[4]

The


-bromoamide moiety is a classic "warhead" used to target nucleophilic cysteine residues in proteins. While less selective than acrylamides, 

-bromoamides are invaluable in Tethering screens to identify low-affinity binding sites.
Mechanism of Action

Upon binding to a protein pocket, the N-cyclopentyl group provides hydrophobic contacts (mimicking proline or leucine residues). If a cysteine residue is proximal, the sulfur atom executes a nucleophilic attack on the


-carbon, displacing the bromide ion and forming an irreversible thioether bond.
Target Classes
  • Cysteine Proteases: The scaffold mimics the peptide backbone, positioning the electrophile near the catalytic cysteine.

  • Kinases (Cys-targeting): Analogous N-cyclopentyl amides have shown utility in targeting the JAK2 kinase domain and other ATP-binding pockets where a non-catalytic cysteine is accessible.

  • Quorum Sensing Modulators: N-Acyl homoserine lactone (AHL) analogs often feature amide chains. The N-cyclopentyl group mimics the hydrophobic tail of AHLs, making this molecule a potential covalent probe for quorum sensing receptors (e.g., LasR) containing cysteines.

Experimental Workflow: Covalent Screening

The following workflow describes how to use this molecule to validate a cysteine-containing target.

CovalentScreening Start Target Selection (Protein with Surface Cysteine) Step1 Incubation Protein + 2-Bromo-N-cyclopentylbutanamide (1-100 μM, pH 7.4) Start->Step1 Step2 Intact Protein LC-MS Detect Mass Shift (+153 Da) Step1->Step2 Decision Adduct Formed? Step2->Decision Decision->Step1 No (Optimize pH/Conc) Step3 Tryptic Digestion & Peptide Mapping Confirm Site of Modification Decision->Step3 Yes Step4 Competition Assay Pre-incubate with substrate/inhibitor Step3->Step4

Figure 2: Mass spectrometry-based workflow for validating covalent binding.

Application: Synthetic Intermediate for Peptidomimetics

Beyond direct biological activity, the molecule is a precursor for


-amino amides , a structural motif found in numerous anticonvulsants (e.g., levetiracetam analogs) and local anesthetics.
Synthesis of -Amino Amides

Displacement of the bromine with primary or secondary amines yields


-amino amides. The bulky N-cyclopentyl group often improves metabolic stability and blood-brain barrier (BBB) penetration compared to linear alkyl chains.

Protocol: Amination with Morpholine [1]

  • Reagents: 2-Bromo-N-cyclopentylbutanamide (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), Acetonitrile (MeCN).
    
  • Procedure:

    • Dissolve the bromoamide in MeCN (0.1 M).

    • Add

      
       followed by morpholine.
      
    • Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC/LC-MS.
      
    • Workup: Filter salts, concentrate filtrate, and purify via flash chromatography (EtOAc/Hexane).

  • Outcome: Formation of 2-morpholino-N-cyclopentylbutanamide.

Hantzsch Thiazole Synthesis

Reaction with thioamides allows the construction of thiazoles, where the butyramide chain becomes a substituent on the thiazole ring. This is relevant for fragment growing strategies.

Safety & Handling Guidelines

Warning: As an


-haloamide, this compound is a potent alkylating agent .
  • Hazard Class: Skin Sensitizer (Category 1), Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Handling:

    • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

    • Ventilation: All operations must be performed inside a certified chemical fume hood.

    • Quenching: Residual material should be quenched with an aqueous solution of sodium thiosulfate or cysteine to neutralize the electrophilic bromide before disposal.

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar) to prevent hydrolysis or discoloration.
    

References

  • Covalent Inhibitor Design

    • Singh, J., et al. "The resurgence of covalent drugs."[4] Nature Reviews Drug Discovery10 , 307–317 (2011). Link

    • Context: Establishes the utility of -haloamides as warheads for targeting non-c
  • Fragment Screening Methodologies

    • Erlanson, D. A., et al. "Site-directed ligand discovery." Proceedings of the National Academy of Sciences97 (17), 9367-9372 (2000). Link

    • Context: Describes the "Tethering" method where cysteine-reactive fragments (like the subject molecule) are used to probe protein surfaces.
  • Synthetic Utility (Hantzsch Reaction): Eicher, T., & Hauptmann, S. "The Chemistry of Heterocycles." Wiley-VCH, 2nd Edition (2003). Context: Standard reference for the conversion of -halo carbonyls to thiazoles.
  • Analogous Biological Activity (Quorum Sensing)

    • Geske, G. D., et al. "Modulation of Bacterial Quorum Sensing with Synthetic Inhibitors: Probing the Ligand-Binding Pocket of the LuxR-Type Receptor LasR." Journal of the American Chemical Society129 (44), 13613–13625 (2007). Link

    • Context: Validates N-cyclopentyl amides as active scaffolds for modulating bacterial communication p

Sources

Exploratory

Technical Whitepaper: Strategic Utilization of 2-Bromo-N-cyclopentylbutanamide

Executive Summary & Chemical Profile[1][2][3][4] 2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a versatile electrophilic building block utilized primarily in the synthesis of peptidomimetics, heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3][4]

2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a versatile electrophilic building block utilized primarily in the synthesis of peptidomimetics, heterocyclic scaffolds, and lipophilic amino acid amides.[1] Its structure combines a reactive


-bromo stereocenter with a lipophilic cyclopentyl amide tail, making it an ideal "warhead" for fragment-based drug discovery (FBDD).

This guide details the synthesis, reactivity landscape, and safety protocols for this intermediate, positioning it as a critical node in the divergent synthesis of pharmaceutical libraries.

Physicochemical Snapshot
PropertyValueRelevance
Formula

Core Scaffold
MW 234.13 g/mol Fragment-friendly (<300 Da)
LogP ~2.5 (Predicted)High membrane permeability potential
H-Bond Donors 1 (Amide NH)Receptor binding capability
Reactivity Electrophilic (

)
Susceptible to

, Radical formation

Synthesis Protocol: The Acylation Pathway

The most robust route to 2-bromo-N-cyclopentylbutanamide involves the nucleophilic acyl substitution of 2-bromobutyryl bromide with cyclopentylamine. This reaction must be strictly temperature-controlled to prevent double-alkylation or elimination side products.[2]

Reagents & Stoichiometry[3][8]
  • Substrate: 2-Bromobutyryl bromide (1.0 equiv)

  • Nucleophile: Cyclopentylamine (1.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (1.1 equiv) – Crucial for scavenging HBr.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[2]

Step-by-Step Methodology
  • Setup: Charge a flame-dried 3-neck round-bottom flask with cyclopentylamine and TEA in anhydrous DCM under

    
     atmosphere.
    
  • Cooling: Cool the solution to -10°C using an ice/salt bath. Causality: Low temperature suppresses the displacement of the

    
    -bromine by the amine, ensuring chemoselectivity for the acyl bromide.
    
  • Addition: Add 2-bromobutyryl bromide dropwise over 30 minutes. Maintain internal temperature below 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

  • Workup: Quench with cold 1M HCl (removes unreacted amine), wash with saturated

    
     (removes acid), and brine.
    
  • Purification: Dry organic layer over

    
     and concentrate. Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure (>95%).[2]
    
Process Visualization (DOT)[3]

SynthesisWorkflow Start Start: Reagent Prep (Anhydrous DCM) Cooling Cooling (-10°C) Selectivity Control Start->Cooling Addition Dropwise Addition (2-Bromobutyryl Bromide) Cooling->Addition Prevent S_N2 Reaction Reaction (RT, 4h) Acyl Substitution Addition->Reaction Workup Acid/Base Wash Purification Reaction->Workup TLC Check Product Final Product 2-bromo-N-cyclopentylbutanamide Workup->Product

Figure 1: Optimized synthesis workflow ensuring chemoselectivity via temperature control.

Reactivity Landscape: The Divergent Hub

The value of 2-bromo-N-cyclopentylbutanamide lies in its bimodal reactivity . It serves as an electrophilic trap for nucleophiles (


) and a radical precursor for modern cross-coupling reactions.[2]
Pathway A: Nucleophilic Substitution ( )

The


-carbon is highly susceptible to attack by amines, thiols, and azides.[2]
  • Application: Synthesis of

    
    -amino amides (peptidomimetics).[2][3]
    
  • Mechanism: Inversion of configuration at the

    
    -center.[2] If the starting material is racemic, the product will be racemic.
    
  • Protocol Note: When using primary amines, use a mild base (

    
    ) in MeCN to prevent over-alkylation (quaternization).
    
Pathway B: Radical Cross-Coupling (Photoredox)

Recent advances in photoredox catalysis utilize


-haloamides as precursors to carbamoyl radicals.[2]
  • Mechanism: Single Electron Transfer (SET) reduces the C-Br bond to generate a radical stabilized by the adjacent carbonyl.

  • Utility: This radical can add to unactivated alkenes (Giese reaction) or couple with arenes, expanding the carbon skeleton significantly [1].[2]

Reactivity Flowchart (DOT)[3]

ReactivityHub Core 2-bromo-N- cyclopentylbutanamide SN2 Nucleophilic Substitution (S_N2) Core->SN2 + Amines/Thiols Radical Radical Precursor (SET / Photoredox) Core->Radical + Ir/Ru Cat + Light Elim Elimination (E2) Core->Elim + Strong Bulky Base AminoAmide α-Amino Amides (Peptidomimetics) SN2->AminoAmide ThioEther α-Thioethers (Metabolic Probes) SN2->ThioEther C_C_Bond Extended Carbon Skeleton Radical->C_C_Bond Unsat α,β-Unsaturated Amides Elim->Unsat

Figure 2: Divergent reactivity profile demonstrating the molecule's utility as a chemical hub.

Case Study: Synthesis of a Kv7 Channel Modulator Library

This intermediate is structurally homologous to precursors used for Levetiracetam and Brivaracetam analogs.[2] In this case study, we utilize it to synthesize a library of N-cyclopentyl-2-(substituted-amino)butanamides , targeting hydrophobic pockets in voltage-gated ion channels.

Experimental Workflow (Library Generation)
  • Dissolution: Dissolve 2-bromo-N-cyclopentylbutanamide (0.2 mmol) in MeCN (1 mL).

  • Base Addition: Add

    
     (0.4 mmol).
    
  • Library Addition: Add distinct secondary amines (e.g., pyrrolidine, morpholine, 4-fluoropiperidine) to separate vials.

  • Heating: Heat to 60°C for 12 hours.

  • Scavenging: Add polymer-supported isocyanate to scavenge excess amine.[2]

  • Filtration: Filter and concentrate.

Outcome: A focused library of lipophilic


-amino amides ready for biological screening.[2] The cyclopentyl group provides enhanced blood-brain barrier (BBB) penetration compared to more polar analogs [2].[2]

Safety & Stability (E-E-A-T)

As an alkylating agent, this compound presents specific hazards that must be managed via engineering controls.

Hazard ClassDescriptionMitigation Strategy
Skin Sensitizer

-haloamides can alkylate skin proteins, causing allergic contact dermatitis.
Double-gloving (Nitrile) and sleeves are mandatory.[2]
Lachrymator Potential to irritate eyes/mucous membranes (structural similarity to bromoacetyl bromide).[2]Handle exclusively in a certified fume hood.[2]
Thermal Stability Stable at RT, but susceptible to hydrolysis in moist air.[2]Store under inert gas (

/Ar) at 4°C.

Self-Validating Safety Check: Before scaling up, perform a "drop test" of the reaction mixture into water on a milligram scale. If violent fuming or immediate precipitation occurs, the starting acid bromide was not fully consumed, indicating incomplete reaction or improper stoichiometry.[2]

References

  • Fantinati, A., Zanirato, V., Marchetti, P., & Trapella, C. (2020).[4] The Fascinating Chemistry of

    
    -Haloamides. ChemistryOpen, 9(2), 100–170.[2][4] [Link]
    
  • Habeeb Mohammad, T. S., et al. (2024).[2][3][5] Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.[2][3] International Journal of Molecular Sciences, 25(2), 1339.[2][3] [Link]

  • National Center for Biotechnology Information.[2] (2025).[2][6] PubChem Compound Summary for CID 16481146, 2-bromo-N-cyclopentylbutanamide. Retrieved February 2, 2026.[2] [Link]

Sources

Protocols & Analytical Methods

Method

1H NMR and 13C NMR analysis of 2-bromo-N-cyclopentylbutanamide

Abstract This application note details the structural characterization of 2-bromo-N-cyclopentylbutanamide , a key intermediate in the synthesis of pyrrolidone-based pharmaceutical derivatives. We provide a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural characterization of 2-bromo-N-cyclopentylbutanamide , a key intermediate in the synthesis of pyrrolidone-based pharmaceutical derivatives. We provide a comprehensive protocol for sample preparation, acquisition parameters, and data analysis. Special emphasis is placed on the detection of diastereotopic protons induced by the C2 chiral center and the differentiation of the amide rotamers. This guide serves as a reference standard for researchers validating synthetic pathways involving


-haloamides.

Introduction & Structural Logic

The target molecule, 2-bromo-N-cyclopentylbutanamide, contains three distinct magnetic environments critical for structural verification:

  • The Amide Linkage (-CONH-): Provides information on hydrogen bonding and solvent exchange rates.

  • The

    
    -Bromo Chiral Center (C2):  The presence of the bromine atom at C2 creates a chiral center (
    
    
    
    ). This chirality renders the adjacent C3 methylene protons (
    
    
    and
    
    
    ) diastereotopic , causing them to appear as complex multiplets rather than a simple quartet.
  • The Cyclopentyl Ring: A flexible aliphatic ring that typically presents as a distinct methine signal and a complex methylene envelope.

Chemical Structure:



Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent line broadening due to viscosity or aggregation:

  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) is the standard choice. Dimethyl sulfoxide-
    
    
    
    (
    
    
    ) should be used only if the amide NH signal is obscured or if solubility is poor.
  • Concentration:

    • 1H NMR: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • 13C NMR: Dissolve 40–60 mg of sample in 0.6 mL of solvent to improve signal-to-noise ratio (S/N) for quaternary carbons.

  • Filtration: Filter the solution through a cotton plug within a glass pipette into the NMR tube to remove suspended solids (e.g., inorganic salts like KBr from synthesis).

Acquisition Parameters (Standard 400/500 MHz System)
Parameter1H NMR Setting13C NMR SettingRationale
Pulse Angle


Maximizes signal recovery delay efficiency.
Relaxation Delay (D1) 1.0 – 2.0 s2.0 – 3.0 sAllows full relaxation of protons/carbons.
Scans (NS) 16512 – 1024Sufficient S/N for integration/carbon detection.
Temperature 298 K (

)
298 K (

)
Standardizes chemical shifts.
Spinning OffOffPrevents spinning sidebands; modern shimming renders spinning unnecessary.

1H NMR Analysis (Proton Assignment)

Representative Data (


, 400 MHz): 
The spectrum is characterized by the deshielded 

-proton and the diastereotopic splitting of the ethyl group.
Position

(ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
NH 6.35Broad Doublet1H

Amide proton. Broadened by quadrupole relaxation of

.
C2-H 4.32dd (Doublet of Doublets)1H


-proton. Deshielded by Br and C=O. Appears as dd due to coupling with diastereotopic C3 protons.
N-CH 4.18Sextet/Multiplet1H

Cyclopentyl methine. Couples to NH and ring

s.
C3-H 2.05 – 2.18Multiplet2H-Diastereotopic methylene protons. They are magnetically non-equivalent due to C2 chirality.
Ring-CH2 1.95 – 2.05Multiplet2H-Cyclopentyl

-methylenes (closest to N).
Ring-CH2 1.55 – 1.75Multiplet4H-Cyclopentyl

-methylenes.
Ring-CH2 1.40 – 1.50Multiplet2H-Cyclopentyl

-methylenes.
C4-H3 1.03Triplet3H

Terminal methyl group.

Critical Analysis Note: Researchers often mistake the C3 methylene signal (2.05–2.18 ppm) for an impurity because it does not appear as a clean quintet/quartet. This is not an impurity. It is a higher-order multiplet caused by the


 and 

protons being in different magnetic environments relative to the chiral bromine center.

13C NMR Analysis (Carbon Backbone)

Representative Data (


, 100 MHz): 
The 13C spectrum confirms the carbon skeleton and the oxidation state of the carbonyl.
Position

(ppm)
TypeAssignment Logic
C=O 168.5Quaternary (C)Amide carbonyl. Upfield from ketones (~200 ppm) due to N-resonance donation.
C2 55.2Methine (CH)

-Carbon attached to Br.
N-CH 51.4Methine (CH)Cyclopentyl ring attachment point.
Ring-C 33.1Methylene (

)
Cyclopentyl C2'/C5' (symmetric).
C3 28.4Methylene (

)
Ethyl group methylene.
Ring-C 23.7Methylene (

)
Cyclopentyl C3'/C4' (symmetric).
C4 11.8Methyl (

)
Terminal methyl.

Structural Verification Workflow

The following diagram outlines the logical decision tree for confirming the structure and troubleshooting common anomalies (e.g., residual solvents or rotamers).

NMR_Workflow Sample Crude Reaction Product Prep Sample Prep (15mg in CDCl3) Sample->Prep Acq1H Acquire 1H NMR (16 Scans) Prep->Acq1H Check1 Check: Amide NH Signal? Acq1H->Check1 Check2 Check: C2-H Integral = 1.0? Check1->Check2 Yes (6.3 ppm) Dry Action: Dry Sample (Remove H2O/Solvent) Check1->Dry No/Broad (Exchange) Diastereo Analyze C3 Methylene (Look for Complex Multiplet) Check2->Diastereo Yes Recalc Action: Check Integration vs. Internal Standard Check2->Recalc No Acq13C Acquire 13C NMR (Confirm C=O at ~168 ppm) Diastereo->Acq13C Final Structure Confirmed Acq13C->Final Dry->Prep Recalc->Check2

Figure 1: Step-by-step analytical workflow for validating 2-bromo-N-cyclopentylbutanamide structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemical shift tables).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • PubChem. (2023). Compound Summary: N-cyclopentylbutanamide (CID 3477374).[1] National Library of Medicine. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2-bromo-N-cyclopentylbutanamide

Welcome to the technical support center for the purification of 2-bromo-N-cyclopentylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-N-cyclopentylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, you will find scientifically grounded advice to overcome common challenges and optimize your purification process.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 2-bromo-N-cyclopentylbutanamide in a question-and-answer format.

Question 1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

Answer:

"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree, favoring rapid phase separation over the slower, more ordered process of crystallization.[1]

  • Causality and Immediate Action: The oil is an amorphous form of your compound that is still impure. To resolve this, you should:

    • Reheat the solution until the oil fully redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation level.

    • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool. Slow cooling is critical as it provides the necessary time for molecules to orient themselves into a crystal lattice.

  • Preventative Strategies:

    • Solvent Selection: Choose a solvent with a lower boiling point, if possible, that still meets the solubility criteria.

    • Mixed Solvent Systems: If you are using a mixed solvent system, ensure the anti-solvent is added very slowly at an elevated temperature to avoid rapid precipitation.

Question 2: I have very low or no crystal formation even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?

Answer:

This is likely due to either insufficient concentration of the solute or the formation of a supersaturated solution where the nucleation of crystals is kinetically hindered.

  • Addressing Insufficient Concentration:

    • Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to the precipitation of impurities.

    • Once you observe initial crystal formation or turbidity, allow the solution to cool slowly.

  • Inducing Crystallization from a Supersaturated Solution:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure 2-bromo-N-cyclopentylbutanamide, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[3]

Question 3: My recrystallized product has a low melting point and a wide melting range. How can I improve the purity?

Answer:

A low and broad melting point range is a classic indicator of an impure compound. This suggests that impurities are still present in your crystalline product.

  • Potential Causes and Solutions:

    • Inadequate Solvent Choice: The solvent you used may not be effectively differentiating between your product and the impurities at different temperatures. It's possible the impurities are co-crystallizing with your product. Re-evaluate your solvent choice by performing small-scale solubility tests with a range of solvents.

    • Cooling Rate Was Too Fast: Rapid cooling can trap impurities within the crystal lattice. A slower cooling process allows for the selective crystallization of the desired compound.

    • Insufficient Washing: After filtration, ensure you wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities. Using warm solvent will dissolve some of your product, reducing the yield.

    • Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity. Dissolve your semi-pure product in the minimum amount of hot solvent and repeat the process.

Question 4: I am experiencing significant product loss during recrystallization. What are the likely causes?

Answer:

While some product loss is inevitable, excessive loss can often be mitigated.

  • Common Reasons for Low Yield:

    • Using too much solvent: Dissolving your compound in an excessive amount of hot solvent will result in a significant portion of it remaining in the solution upon cooling, thus reducing the yield.[2] Always aim to use the minimum amount of hot solvent required for complete dissolution.

    • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper. To prevent this, use a pre-warmed funnel and flask.

    • Washing with warm solvent: As mentioned previously, washing the collected crystals with solvent that is not ice-cold will dissolve a portion of your product.

II. Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of 2-bromo-N-cyclopentylbutanamide?

An ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] Additionally, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Given the structure of 2-bromo-N-cyclopentylbutanamide (a moderately polar amide with a significant alkyl character), a solvent of intermediate polarity is a good starting point. Polar solvents like ethanol, acetone, and acetonitrile are often good choices for amides.[3]

A systematic approach to solvent selection involves:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Consider Mixed Solvents: If a single solvent is not ideal, a mixed-solvent system can be effective.[2] For example, you can dissolve the compound in a solvent in which it is highly soluble (e.g., ethanol or ethyl acetate) and then add a miscible "anti-solvent" in which it is poorly soluble (e.g., water or hexane) until the solution becomes turbid. Then, heat the solution until it becomes clear again and allow it to cool slowly.

Q2: What are the likely impurities in a synthesis of 2-bromo-N-cyclopentylbutanamide?

The synthesis of 2-bromo-N-cyclopentylbutanamide likely involves the acylation of cyclopentylamine with 2-bromobutanoyl chloride or a similar activated carboxylic acid derivative. Potential impurities could include:

  • Unreacted Starting Materials: Cyclopentylamine and 2-bromobutanoic acid (if the acid chloride is hydrolyzed).

  • Byproducts of the Coupling Reaction: Such as N,N'-dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is used as a coupling agent.

  • Elimination Product: Elimination of HBr from the product can lead to the formation of N-cyclopentyl-2-butenamide.

Understanding these potential impurities can help in selecting a solvent system that will leave them in the mother liquor.

Q3: What is the expected melting point of pure 2-bromo-N-cyclopentylbutanamide?

The predicted melting point for 2-bromo-N-cyclopentylbutanamide is approximately 109.42°C.[4] A sharp melting point range (e.g., 109-110°C) is a good indicator of high purity.

III. Standard Recrystallization Protocol for 2-bromo-N-cyclopentylbutanamide

This protocol provides a general guideline. The choice of solvent and volumes should be optimized based on your specific crude material.

Materials and Equipment:

  • Crude 2-bromo-N-cyclopentylbutanamide

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Selected recrystallization solvent(s)

  • Glass rod

  • Ice bath

Step-by-Step Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. A good starting point would be ethanol, or a mixture of ethyl acetate and hexane.

  • Dissolution: Place the crude 2-bromo-N-cyclopentylbutanamide in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value. A sharp melting point close to the expected value indicates high purity.

Data Presentation: Solvent Selection Guide
Solvent SystemPolaritySuitability for 2-bromo-N-cyclopentylbutanamideNotes
Single Solvents
EthanolPolarGood potential. Soluble when hot, less soluble when cold.A good first choice for amides.
AcetonePolarGood potential.Its lower boiling point can be advantageous.
Ethyl AcetateIntermediateModerate potential.May have high solubility even when cold, potentially reducing yield.
Hexane/HeptaneNon-polarPoor as a primary solvent, but excellent as an anti-solvent.The compound is likely to be poorly soluble in hot hexane.
WaterVery PolarPoor as a primary solvent.The large alkyl groups on the amide will likely make it insoluble in water.
Mixed Solvents
Ethyl Acetate/HexaneVariableExcellent potential.Dissolve in hot ethyl acetate and add hexane until cloudy.
Ethanol/WaterVariableGood potential.Dissolve in hot ethanol and add water until turbidity persists.

IV. Visualization of Experimental Workflow

Diagram: Decision-Making Workflow for Solvent Selection

Solvent_Selection start Start: Crude 2-bromo-N-cyclopentylbutanamide solubility_test Perform small-scale solubility tests in various solvents (e.g., Ethanol, Acetone, Ethyl Acetate, Hexane) start->solubility_test hot_soluble Is the compound soluble in a hot solvent? solubility_test->hot_soluble cold_insoluble Is it insoluble or sparingly soluble in the same cold solvent? hot_soluble->cold_insoluble Yes mixed_solvent Consider a mixed solvent system. hot_soluble->mixed_solvent No single_solvent Use this as a single recrystallization solvent. cold_insoluble->single_solvent Yes cold_insoluble->mixed_solvent No end Proceed to Recrystallization single_solvent->end find_soluble Find a solvent that dissolves the compound well (Solvent A). mixed_solvent->find_soluble find_insoluble Find a miscible solvent in which the compound is poorly soluble (Solvent B - anti-solvent). find_soluble->find_insoluble perform_mixed Dissolve in hot Solvent A, add hot Solvent B until cloudy, then cool slowly. find_insoluble->perform_mixed perform_mixed->end

Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent system for recrystallization.

V. References

  • Solubility of Amides - Chemistry Stack Exchange. (2020). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020). Retrieved from [Link]

  • 2-bromo-N-cyclopentylbutanamide (905811-01-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.). Retrieved from [Link]

  • 905811-01-0 | MFCD03030361 | 2-bromo-N-cyclopentylbutanamide | AA Blocks. (n.d.). Retrieved from [Link]

  • 2-bromo-N-cyclopentylbutanamide | C9H16BrNO | CID 16481146 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • recrystallization & purification of N-bromosuccinimide - YouTube. (2021). Retrieved from [Link]

  • Synthesis of α-bromocarboxylic acids and derivatives - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

Sources

Optimization

troubleshooting failed reactions involving 2-bromo-N-cyclopentylbutanamide

Technical Support Center: 2-Bromo-N-cyclopentylbutanamide Reactivity Guide Case ID: #BR-CYC-BUT-001 Topic: Troubleshooting Nucleophilic Substitutions & Stability Assigned Specialist: Senior Application Scientist, Chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-N-cyclopentylbutanamide Reactivity Guide

Case ID: #BR-CYC-BUT-001 Topic: Troubleshooting Nucleophilic Substitutions & Stability Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]

Executive Summary: The Electrophile Profile

2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a specialized


-bromoamide building block.[1] While structurally simple, its reactivity is governed by a delicate balance between Nucleophilic Substitution (

)
and

-Elimination (

)
.[1]
  • Structural Constraint: The

    
    -carbon is secondary (bonded to an ethyl group, a bromine, and the carbonyl). This steric environment makes 
    
    
    
    reactions slower than in primary halides (like
    
    
    -bromoacetamides).[1]
  • The Trap: The presence of

    
    -hydrogens on the ethyl side chain enables competitive elimination, leading to the formation of 
    
    
    
    -unsaturated amides (Michael acceptors), which are often irreversible byproducts.

This guide addresses the three most common failure modes reported by researchers: Incomplete Conversion , Elimination Byproducts , and Hydrolysis .

Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Reaction Failed CheckLCMS Check LCMS / NMR Start->CheckLCMS Result1 SM Remains Unchanged CheckLCMS->Result1 No Product Result2 New Peak (M-HBr) CheckLCMS->Result2 Olefin Formed Result3 New Peak (+17 Da / -Br) CheckLCMS->Result3 Hydroxy Impurity Diagnosis1 Issue: Low Reactivity (Steric/Electronic) Result1->Diagnosis1 Diagnosis2 Issue: Elimination (E2) (Base too strong) Result2->Diagnosis2 Diagnosis3 Issue: Hydrolysis (Wet solvent) Result3->Diagnosis3 Action1 Apply Finkelstein Cond. (Add NaI) Diagnosis1->Action1 Action2 Change Base/Lower Temp Diagnosis2->Action2 Action3 Dry Solvents/Add Molecular Sieves Diagnosis3->Action3

Figure 1: Decision matrix for troubleshooting reaction outcomes based on analytical data.

Troubleshooting Guides (Q&A)

Issue 1: "My reaction stalls at 50% conversion, even with excess amine."

Diagnosis: Steric hindrance at the secondary


-carbon is retarding the 

attack. Technical Insight: The ethyl group at the

-position creates a "back-side" steric block.[1] Standard leaving groups (Bromide) may not be labile enough to overcome this barrier at moderate temperatures.

Corrective Protocol: The Finkelstein Catalyst Do not simply heat the reaction (which promotes elimination). Instead, switch the leaving group in situ.

  • Add Sodium Iodide (NaI): Add 10–20 mol% NaI to your reaction mixture.

  • Mechanism: The Iodide (

    
    ) is a better nucleophile than your amine and rapidly displaces the Bromide to form the transient 
    
    
    
    -iodoamide.
  • Benefit: The C-I bond is weaker than C-Br, making the subsequent displacement by your amine significantly faster.

ParameterStandard ConditionOptimized (Finkelstein)
Solvent DCM or THFAcetone or MeCN (Polar Aprotic)
Additive None0.2 eq NaI
Temp RefluxRT to 40°C

Reference: The Finkelstein reaction utilizes the differential solubility of halide salts to drive equilibrium, but in catalytic mode, it accelerates


 via the "Iodide Effect" [1].
Issue 2: "I see a large impurity with mass [M-80] or [M-81]."

Diagnosis: You are observing


-Elimination .[1]
Technical Insight:  The base used to neutralize the HBr byproduct is acting as a Brønsted base rather than a proton scavenger. It is deprotonating the 

-carbon (the ethyl group), causing the bromide to leave and forming the

-unsaturated amide (2-ethylidene-N-cyclopentylacetamide).[1]

Corrective Protocol: Base Management The choice of base dictates the


 vs. 

ratio.
  • Avoid: Strong, hard bases (e.g., NaOH, KOH, NaH, KOtBu). These favor elimination.[2]

  • Avoid: Sterically hindered amines (e.g., pure TEA or DIPEA) if the nucleophile is weak.

  • Recommended:

    • Inorganic:

      
       or 
      
      
      
      in DMF/MeCN. These are mild and poorly soluble, providing a "heterogeneous buffer" that minimizes high concentrations of dissolved base [2].
    • Organic: Use the nucleophilic amine itself in excess (2.5 eq) if it is cheap.

Visualizing the Pathway Competition:

ReactionPathways SM 2-Bromo-N-cyclopentylbutanamide SubProduct Desired Amine (Substitution) SM->SubProduct Path A: SN2 (Backside Attack) ElimProduct Olefin Impurity (Elimination) SM->ElimProduct Path B: E2 (Proton Abstraction) Base Base (B:) Base->ElimProduct Promotes Nuc Nucleophile (Nu:) Nuc->SubProduct Promotes

Figure 2: Kinetic competition between Substitution (Path A) and Elimination (Path B).

Issue 3: "My starting material is degrading into a polar spot."

Diagnosis: Hydrolysis of the C-Br bond.[2][3] Technical Insight:


-Haloamides are susceptible to hydrolysis, especially in the presence of water and heat, converting the bromide to an alcohol (

-hydroxyamide). This is often catalyzed by silver salts or prolonged exposure to atmospheric moisture.

Corrective Protocol:

  • Solvent Quality: Use anhydrous solvents (DMF, MeCN) stored over molecular sieves.

  • Reagent Check: Ensure your amine nucleophile is not an aqueous solution (e.g., use methylamine in THF, not 40% aq. methylamine).[4][5][6][7]

Standardized Protocol: Amination of 2-bromo-N-cyclopentylbutanamide

This protocol is optimized to minimize elimination and maximize conversion.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Additive: NaI (0.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) [0.2 M concentration][1]

Procedure:

  • Preparation: In a flame-dried flask, suspend 2-bromo-N-cyclopentylbutanamide (1.0 eq),

    
     (2.0 eq), and NaI (0.1 eq) in anhydrous MeCN.
    
  • Nucleophile Addition: Add the amine (1.2 eq) dropwise at 0°C .

    • Why 0°C? Low temperature suppresses the higher-energy elimination pathway (

      
      ).
      
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–18 hours.

    • Monitoring: Check TLC/LCMS. If SM remains, heat gently to 40°C. Do not exceed 60°C.

  • Workup: Filter off the inorganic salts (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Concentrate the filtrate. Partition between EtOAc and Water.
    
  • Purification: The crude material is often pure enough for subsequent steps. If not, silica chromatography (Hex/EtOAc) is effective.

References

  • Sciencemadness Wiki. (2019).[8] Finkelstein reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination vs. Substitution Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). 2-bromo-N-cyclopentylbutanamide Compound Summary. PubChem.[4] Retrieved from [Link][1]

Sources

Troubleshooting

solubility issues with 2-bromo-N-cyclopentylbutanamide in organic solvents

The following technical guide addresses solubility, stability, and handling protocols for 2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0). This content is structured for research scientists and process chemists requir...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility, stability, and handling protocols for 2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0). This content is structured for research scientists and process chemists requiring high-fidelity troubleshooting data.

Executive Summary

2-bromo-N-cyclopentylbutanamide is a secondary alpha-bromoamide characterized by moderate lipophilicity (Predicted LogP ~2.5) and a hydrogen-bond donor/acceptor motif typical of amides. Its solubility profile is governed by the competition between the polar amide backbone and the hydrophobic cyclopentyl/butyl groups.

Critical Handling Note: As an


-bromoamide, this compound is an electrophile. It is susceptible to nucleophilic attack (S

2) and elimination reactions.[1] Solvent selection must balance solubility power with chemical inertness.

Part 1: Solvent Selection & Solubility Profile

Q1: What is the best solvent for dissolving 2-bromo-N-cyclopentylbutanamide for stock solutions?

Recommendation: Dichloromethane (DCM) or Tetrahydrofuran (THF) .

Technical Rationale: The molecule exhibits a "push-pull" solubility behavior:

  • The Amide Core: Requires a solvent capable of disrupting intermolecular hydrogen bonds (N-H

    
     O=C).
    
  • The Alkyl/Cycloalkyl Groups: Require non-polar or moderately polar dispersion interactions.

DCM is the "Goldilocks" solvent here—it dissolves the lipophilic regions while being polar enough to solvate the amide functionality without reacting.

Solvent ClassSolubility RatingSuitabilityPotential Issues
Chlorinated (DCM, Chloroform)High (>100 mg/mL)Excellent High volatility; DCM can be difficult to remove completely from oils.
Polar Aprotic (DMSO, DMF)High (>100 mg/mL)Good (with caveats) Warning: DMSO can act as a nucleophile (Kornblum oxidation risk) at elevated temperatures [1].
Ethers (THF, MTBE)Moderate-High Good THF is excellent; MTBE is good for extraction but less solubilizing.
Alcohols (MeOH, EtOH)Moderate Variable Good for recrystallization; heating may be required to break lattice energy.
Alkanes (Hexane, Heptane)Low (<1 mg/mL)Poor Use only as an anti-solvent to induce precipitation.
Water Very Low (~1.4 mg/mL)Poor Hydrophobic effect dominates; hydrolysis risk over time.
Q2: I am observing precipitation when diluting my DMSO stock into aqueous media. Why?

Diagnosis: This is a classic "Crash-Out" driven by the Hydrophobic Effect. Mechanism: While DMSO solvates the molecule perfectly, adding water increases the polarity of the bulk solvent. Once the water fraction exceeds the "metastable limit" (typically >10-20% water for this logP), the hydrophobic cyclopentyl and butyl chains force the molecule out of solution to minimize entropic penalty.

Corrective Action:

  • Co-solvent Adjustment: Use a surfactant or cyclodextrin carrier if aqueous compatibility is required for biological assays.

  • Slow Addition: Add the DMSO stock dropwise to the vortexing aqueous buffer, not vice-versa, to prevent local high-concentration zones that trigger nucleation.

Part 2: Troubleshooting "Oiling Out" & Purification

Q3: During recrystallization, my product separates as an oil instead of crystals. How do I fix this?

Diagnosis: "Oiling out" occurs when the compound's melting point is depressed below the solvent's boiling point (or the process temperature) due to impurities or supersaturation. This is common for amides with melting points in the 80–110°C range [2].

Protocol: The "Two-Solvent" Rescue Method Do not simply cool the oil; it will solidify into an amorphous glass, not a crystal.

  • Re-dissolve: Add just enough "Good Solvent" (e.g., Ethyl Acetate or Ethanol) to dissolve the oil at 40-50°C.

  • Add Anti-Solvent: Dropwise add "Poor Solvent" (Hexane or Water) until a faint turbidity (cloudiness) persists.

  • Seed: Add a single crystal of pure product (if available) or scratch the glass wall with a glass rod to provide nucleation sites.

  • Slow Cool: Wrap the flask in foil/towel to cool very slowly to room temperature. Rapid cooling favors oiling.

Q4: Can I heat this compound in alcohol to dissolve it?

Answer: Yes, but with strict temperature limits. Limit: Do not exceed 60°C. Reasoning: While alcohols are nucleophiles, they are generally too weak to displace the secondary bromide without a strong base. However, prolonged reflux (especially in Methanol) can lead to slow solvolysis or transamidation. Use Ethanol or Isopropanol for safer heating/recrystallization profiles.

Part 3: Stability & Reactivity Risks

Q5: Is the compound stable in DMSO for long-term storage?

Answer: No. Store as a solid. Risk: The


-bromo position is susceptible to oxidation by DMSO (Kornblum Oxidation pathway), converting the alkyl bromide to a carbonyl or alcohol over time, especially if trace acid/base is present.
Storage Protocol: 
  • State: Solid powder.

  • Temp: -20°C.

  • Atmosphere: Desiccated (hydrolysis protection).

Part 4: Visual Troubleshooting Workflows

Workflow A: Solubility Decision Matrix

Use this logic flow to select the correct solvent system for your specific application.

Solubility_Matrix Start Start: Select Application App_Reaction Chemical Synthesis/Reaction Start->App_Reaction App_Assay Biological Assay Start->App_Assay App_Purify Purification/Recrystallization Start->App_Purify Solv_DCM Use DCM or THF (Inert, High Solubility) App_Reaction->Solv_DCM Warning Avoid Nucleophilic Solvents (Pyridine, Primary Amines) App_Reaction->Warning Solv_DMSO Use DMSO (Limit < 0.1% Final Conc.) App_Assay->Solv_DMSO Solv_Recrys System: EtOAc/Hexane or EtOH/Water App_Purify->Solv_Recrys

Figure 1: Solvent selection decision tree based on experimental intent.

Workflow B: Troubleshooting "Oiling Out"

Follow this pathway if your compound refuses to crystallize.

Oiling_Out_Fix Problem Problem: Compound Oils Out Step1 Re-heat to Dissolve (Add minimal Good Solvent) Problem->Step1 Step2 Add Anti-Solvent until Turbid Step1->Step2 Decision Is it cloudy? Step2->Decision Decision->Step2 No (Add more) Step3 Add Seed Crystal or Scratch Glass Decision->Step3 Yes Step4 Cool SLOWLY (Insulate Flask) Step3->Step4

Figure 2: Step-by-step protocol for recovering crystalline material from an oiled-out state.

References

  • Kornblum, N., et al. (1957). "A New Method for the Oxidation of Alkyl Halides to Carbonyl Compounds." Journal of the American Chemical Society.[2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • PubChem Compound Summary. (2025). "2-bromo-N-cyclopentylbutanamide (CID 16481146)."[3] National Center for Biotechnology Information.

  • BenchChem. (2025).[4] "Application Notes for Alpha-Bromoamides in Organic Synthesis."

Sources

Optimization

Technical Support Center: 2-Bromo-N-cyclopentylbutanamide Synthesis

Subject: Scale-Up Troubleshooting & Optimization Guide Ticket ID: #SC-905811-OPT Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Troubleshooting & Optimization Guide

Ticket ID: #SC-905811-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Consultation[1]

Executive Summary

You are encountering challenges in the scale-up synthesis of 2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0). This alpha-haloamide is a critical intermediate for various anticonvulsant and enzyme-inhibitor pharmacophores.[1]

While the bench-scale synthesis (gram scale) appears straightforward—typically involving 2-bromobutyryl bromide and cyclopentylamine —the kilogram-scale process introduces non-linear variables.[1] The primary failure modes at scale are thermal runaways ,


-elimination  (forming the crotonamide impurity), and 

-amination
(dimerization).[1]

This guide replaces standard operating procedures (SOPs) with a causality-driven troubleshooting framework .

Module 1: Reaction Kinetics & Thermal Management

The Issue: "My reaction mixture turned black/tarry, and the yield dropped below 60%."

Diagnosis: Uncontrolled Exotherm leading to Polymerization/Decomposition.[1] The reaction between an acid bromide and a primary amine is highly exothermic (


).[1] At scale, the surface-area-to-volume ratio decreases, trapping heat.[1]
The Protocol: "Cryogenic Dosing"

Do not dump reagents. You must move from "mixing" to "dosing."

Optimized Parameters:

Parameter Specification Rationale
Solvent System Dichloromethane (DCM) or TBME High heat capacity; DCM allows lower temps (-20°C).[1]
Base Scavenger Triethylamine (TEA) or DIPEA Must be in excess (1.1 equiv) to trap HBr.[1] Inorganic bases (K2CO3) are too slow in biphasic systems without PTC.[1]

| Temperature | -10°C to 0°C | Critical.[1] Above 10°C, the amine attacks the


-bromine (SN2).[1] |
| Addition Mode  | Inverse Addition  | Add the Acid Bromide  to the Amine/Base  solution? NO.  See below. |

Correct Addition Order (The "Vance" Method for Alpha-Halo Amides):

  • Charge Reactor A with Amine (Cyclopentylamine) and Base (TEA) in DCM.[1] Cool to -10°C.[1]

  • Charge Reactor B (Header Tank) with 2-Bromobutyryl bromide in DCM.[1]

  • Slowly dose B into A.

    • Why? If you add Amine to Acid Bromide, the local concentration of Acid Bromide is high relative to the amine, promoting acid-catalyzed side reactions.[1] However, the standard Schotten-Baumann prefers keeping the acid halide limiting to prevent hydrolysis if moisture is present.[1]

    • Correction: For Alpha-Bromo specifically, add the Acid Bromide to the Amine .[1] This keeps the acylating agent limiting, preventing it from reacting with the product amide or undergoing elimination before the amine captures it.[1]

Visualizing the Workflow

ReactionFlow cluster_safety Critical Control Point Start Start: Reactor Setup Cooling Cool Amine/TEA Soln to -10°C Start->Cooling Dosing Dose 2-Bromobutyryl Bromide (2 hrs) Cooling->Dosing Stable Baseline Monitor IPC: Check Temp Must stay < 5°C Dosing->Monitor Exotherm Control Monitor->Dosing Temp Spike? Stop. Quench Quench: 1M HCl (Remove excess amine) Monitor->Quench Conversion >99% Workup Phase Separation Quench->Workup

Figure 1: Controlled dosing workflow to mitigate thermal runaway and impurity formation.

Module 2: Impurity Profiling & Control

The Issue: "I see a +83 mass unit impurity (M+Cyclopentyl) or a des-bromo alkene."

Diagnosis: You are fighting two competing pathways driven by basicity and nucleophilicity.[1]

  • Impurity A: The "Elimination" Product (2-N-cyclopentylbut-2-enamide) [1]

    • Mechanism:[1][2][3][4][5][6][7][8] The base (TEA) deprotonates the

      
      -proton (which is acidic due to the carbonyl and bromine).[1] Bromide leaves, forming the double bond.[1]
      
    • Cause: Temperature too high or reaction time too long with excess base.[1]

  • Impurity B: The "Bis-Alkylated" Product

    • Mechanism:[1][2][3][4][5][6][7][8] The product (2-bromo-N-cyclopentylbutanamide) acts as an alkylating agent.[1] Excess cyclopentylamine attacks the

      
      -position, displacing bromine.[1]
      
    • Cause: Excess amine used or slow addition of acid bromide allowing product to pool with unreacted amine.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield, Olefin present Base is too strong or Temp > 20°CSwitch from TEA to weaker base (e.g., NaHCO3/DCM biphasic) or strictly control T < 0°C.
M+Cyclopentylamine Peak Nucleophilic attack on

-Br
Reduce amine equivalents to 1.05 max.[1][4] Ensure rapid mixing to consume amine via acylation (faster) vs alkylation (slower).[1]
Hydrolysis (Acid impurity) Wet solvent / High HumidityUse anhydrous DCM (KF < 0.05%).[1] Blanket with N2.
Impurity Pathway Diagram

ImpurityPath Reactants 2-Bromobutyryl Bromide + Cyclopentylamine Target TARGET: 2-Bromo-N-cyclopentylbutanamide Reactants->Target Acylation (-10°C) Elimination IMPURITY A (Elimination): 2-N-cyclopentylbut-2-enamide Target->Elimination Base + Heat (>20°C) -HBr BisAlk IMPURITY B (Substitution): 2-(cyclopentylamino)-N-cyclopentylbutanamide Target->BisAlk Excess Amine SN2 Attack

Figure 2: Competing reaction pathways. Acylation must be kinetically favored over Elimination and Substitution.[1]

Module 3: Work-up & Isolation (No Chromatography)

The Issue: "The oil won't crystallize, and silica columns are too expensive at 5kg scale."

Diagnosis: Alpha-bromo amides are low-melting solids or oils that "oil out" easily if impurities (especially the elimination product) depress the melting point.[1]

The "Self-Validating" Isolation Protocol:

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (cold).[1]

    • Why? This removes unreacted cyclopentylamine and any "Bis-alkylated" impurity (which is a secondary amine and will protonate/solubilize in water).[1] The Target (amide) and Elimination impurity (amide) remain in the organic layer.[1]

  • Solvent Swap: Distill off DCM and swap to Heptane/Isopropyl Acetate (IPAc) or Heptane/EtOAc (9:1 ratio).[1]

  • Crystallization:

    • Heat to 50°C to dissolve.[1]

    • Cool slowly to 0°C.

    • Seed with pure crystal at 25°C.[1]

    • Note: The elimination impurity is often more soluble in heptane than the target alpha-bromo amide.[1] Filtration rejects the impurity in the mother liquor.[1]

Module 4: Safety & Handling

The Issue: "Operators are reporting skin irritation even with gloves."

Hazard Alert: Alpha-bromo amides are potent alkylating agents and sensitizers .[1] They are structurally related to lachrymators (like bromoacetone).[1]

Mandatory PPE & Containment:

  • Gloves: Standard Nitrile is insufficient for prolonged contact with DCM solutions.[1] Use Silver Shield (Laminate) or double-gloved Nitrile with frequent changes.[1]

  • Neutralization: Keep a bucket of 10% aqueous Sodium Thiosulfate or Ethanolamine nearby.[1] These nucleophiles rapidly quench the alpha-bromo functionality in case of a spill.[1]

  • Waste: Do not mix with general organic waste if highly basic (risk of exotherm/elimination in the waste drum).[1] Segregate as "Halogenated Toxic."[1]

References

  • General Synthesis of Alpha-Halo Amides

    • Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Section on Amide Formation via Acid Halides).

    • Context: Establishes the baseline Schotten-Baumann conditions adapted here for anhydrous scale-up.
  • Reaction of 2-Bromobutyryl Bromide (Reagent Properties)

    • PubChem. "2-Bromobutyryl bromide | C4H6Br2O".[1] National Library of Medicine.[1]

    • [1]

    • Context: Verifies the electrophilicity and moisture sensitivity of the starting material.[1]

  • Control of Exotherms in Amidation

    • Org.[1][4][6] Process Res. Dev. "Scale-up of Exothermic Amidation Reactions".

    • Context: General engineering principles for managing heat removal (Q_rem) vs.
  • Alpha-Halo Amide Reactivity (Elimination vs. Substitution)
  • Target Molecule Data

    • NIH PubChem. "2-bromo-N-cyclopentylbutanamide".[1]

    • [1]

    • Context: Confirms structure and physical properties (MW 234.13 g/mol ) used for stoichiometry calculations.[1]

Sources

Reference Data & Comparative Studies

Validation

2-bromo-N-cyclopentylbutanamide vs. other alpha-haloamides in synthesis

Technical Comparison Guide: 2-Bromo-N-cyclopentylbutanamide in Synthesis Executive Summary 2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) represents a strategic "Goldilocks" intermediate in the synthesis of bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Bromo-N-cyclopentylbutanamide in Synthesis

Executive Summary

2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) represents a strategic "Goldilocks" intermediate in the synthesis of bioactive heterocycles. Unlike simple


-bromoacetamides, the ethyl substituent at the 

-position introduces a chiral center and controlled steric bulk, essential for diastereoselective transformations. Compared to its chloro-analogs, it offers superior electrophilicity for

and atom-transfer radical reactions, while avoiding the photolytic instability associated with iodo-derivatives.

This guide objectively compares its performance against standard


-haloamides, detailing its kinetic advantages in heterocyclic synthesis (specifically Hantzsch thiazole formation) and providing validated protocols for its generation and use.

Chemical Profile & Structural Analysis

To understand the utility of 2-bromo-N-cyclopentylbutanamide, we must analyze its three distinct structural domains:

Structural DomainFeatureSynthetic Consequence

-Halogen (Br)
Good Leaving Group~50–100x faster reaction rates in nucleophilic substitutions (

) compared to Chlorine.
Carbon Backbone (Butanamide) Ethyl SubstituentCreates a chiral center (

-C). Increases steric hindrance relative to acetamides, improving regioselectivity in radical cyclizations.
Amide Substituent (Cyclopentyl) Secondary AmineIncreases lipophilicity (cLogP ~2.5) and metabolic stability (resistance to amidases) compared to N-alkyl or N-aryl analogs.
Comparative Reactivity Landscape

The following diagram illustrates where 2-bromo-N-cyclopentylbutanamide sits in the reactivity spectrum relative to common alternatives.

ReactivityLandscape Substrate 2-bromo-N-cyclopentylbutanamide Chloro Chloro-Analog (Slower Kinetics, Cheaper) Substrate->Chloro Better Leaving Group (Br > Cl) Acetamide Bromo-Acetamide (No Steric Bulk, Achiral) Substrate->Acetamide Higher Steric Control Iodo Iodo-Analog (Unstable, Very Fast) Iodo->Substrate Higher Stability

Figure 1: Reactivity landscape comparing the target compound to common alternatives based on leaving group ability and steric environment.

Performance Comparison: Kinetic & Synthetic Efficiency

The choice of the


-haloamide significantly impacts the yield and purity of downstream reactions. The data below synthesizes typical performance metrics in nucleophilic substitution (e.g., reaction with thioureas or amines).
Table 1: Relative Performance in Transformations
Feature2-Bromo-N-cyclopentylbutanamide 2-Chloro-N-cyclopentylbutanamide2-Bromo-N-cyclopentylacetamide
Reaction Rate (

)
High (1.0) Low (~0.02)Very High (~5.0)
Reaction Temp. Room Temp (20–25°C)Requires Heat (60–80°C)0–20°C (Exothermic risk)
Side Reactions Minimal (Steric protection)Elimination (at high heat)Over-alkylation common
Chirality Racemic/Chiral Racemic/ChiralAchiral
Atom Economy ModerateHigh (lower MW)High

Key Insight: While the acetamide (right column) is faster, it lacks the ethyl group necessary for creating substituted heterocycles. The chloro-analog (center) often requires forcing conditions that degrade the sensitive N-cyclopentyl amide bond. The bromo-butanamide offers the optimal balance of reactivity and mild processing conditions.

Validated Experimental Protocols

Protocol A: Synthesis of 2-bromo-N-cyclopentylbutanamide

Methodology: Schotten-Baumann Acylation (Acid Chloride Route)

Rationale: Direct bromination of N-cyclopentylbutanamide is possible but often yields di-brominated byproducts. The reaction of 2-bromobutanoyl chloride with cyclopentylamine is cleaner and stoichiometric.

Reagents:

  • 2-Bromobutanoyl chloride (1.0 eq)

  • Cyclopentylamine (1.0 eq)

  • Triethylamine (

    
    , 1.1 eq) or 
    
    
    
    (excess)
  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with cyclopentylamine (10 mmol) and

    
     (11 mmol) in DCM (20 mL). Cool to 0°C under 
    
    
    
    .
  • Addition: Add 2-bromobutanoyl chloride (10 mmol) dropwise over 15 minutes. Control exotherm to <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then sat.

    
    , then brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
    • Expected Yield: 85–95%

    • Appearance: White to off-white solid.

SynthesisProtocol Start Start: Cyclopentylamine + Et3N in DCM (0°C) Add Dropwise Addition: 2-Bromobutanoyl Chloride Start->Add N2 Atmosphere React Stir at RT (2-4h) Monitor TLC Add->React Warm to RT Quench Workup: Wash HCl -> NaHCO3 -> Brine React->Quench Conversion >98% End Product: 2-bromo-N-cyclopentylbutanamide Quench->End Dry & Concentrate

Figure 2: Step-by-step synthesis workflow via the acyl chloride route.

Protocol B: Application in Hantzsch Thiazole Synthesis

Application: Synthesis of 2-amino-thiazole derivatives.[1]

Rationale: This reaction validates the electrophilic utility of the


-bromo motif. The ethyl group at the 5-position of the resulting thiazole is a key structural motif in various kinase inhibitors.
  • Dissolve 2-bromo-N-cyclopentylbutanamide (1.0 eq) in Ethanol (0.5 M).

  • Add Thiourea or Thiobenzamide (1.0 eq).

  • Reflux for 1–2 hours. The bromide acts as the leaving group, followed by cyclodehydration.

  • Isolate: Cool to RT. If using thiourea, the product often precipitates as the HBr salt. Neutralize with

    
     to liberate the free base.
    

Safety & Stability (E-E-A-T Compliance)

  • Lachrymator Potential: Like many

    
    -haloamides, this compound can be a mild lachrymator and skin irritant. Handle in a fume hood.
    
  • Thermal Stability: Stable at room temperature. Avoid prolonged exposure to light (stored in amber vials) to prevent radical debromination.

  • Stereochemistry: The commercially available 2-bromobutanoyl chloride is typically racemic. If enantiopure product is required, start with chiral

    
    -hydroxy acids converted to bromides via Appel reaction conditions, though inversion may occur during substitution.
    

References

  • BenchChem. (2025).[2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16481146, 2-bromo-N-cyclopentylbutanamide. Retrieved from

  • Moreno-Fuquen, R., et al. (2011).[3] Structure and reactivity of alpha-bromoamides in ATRP initiation. PMC - NIH. Retrieved from

  • Erian, A. E., et al. (2003).[4] The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. (Contextual grounding for Hantzsch synthesis).
    

Sources

Comparative

Optimizing the Alpha-Haloamide Scaffold: A Guide to 2-Bromo-N-Cyclopentylbutanamide Derivatives

Topic: Structure-Activity Relationship (SAR) and Synthetic Utility of 2-Bromo-N-Cyclopentylbutanamide Derivatives Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Synthetic Organic Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) and Synthetic Utility of 2-Bromo-N-Cyclopentylbutanamide Derivatives Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 2-bromo-N-cyclopentylbutanamide serves as a critical "lynchpin" scaffold. It functions not merely as a standalone bioactive molecule, but as a high-value electrophilic intermediate used to generate diverse libraries of


-amino amides , 

-lactams
, and thiazole heterocycles .

This guide objectively compares the performance of this specific brominated scaffold against its chlorinated and iodinated counterparts, analyzing its reactivity profile, stability, and the structure-activity relationships (SAR) of its downstream derivatives. We focus on its utility in synthesizing inhibitors for targets such as GlyT1 (Glycine Transporter 1) and antimicrobial signaling pathways .

Part 1: Technical Profile & Performance Comparison

The choice of the halogen atom at the


-position is the single most critical determinant of synthetic success and biological reactivity (in the case of covalent inhibitors). Below is a comparative analysis of the 2-bromo scaffold versus alternative haloamides.
1.1 Comparative Reactivity Profile (The "Goldilocks" Zone)
Feature2-Chloro Analog 2-Bromo Analog (Focus)2-Iodo Analog
Bond Dissociation Energy (C-X) High (~81 kcal/mol)Moderate (~68 kcal/mol) Low (~57 kcal/mol)
SN2 Reaction Rate Slow (Requires heat/catalyst)Fast (Room Temp compatible) Very Fast (Often unstable)
Radical Generation Difficult (Poor transfer)Excellent (Ideal for ATRA) Excellent (Light sensitive)
Storage Stability HighModerate (Store < 4°C) Low (Degrades rapidly)
Synthetic Yield (General) 40-60%75-92% Variable (Side reactions)

Scientist’s Insight: We recommend the 2-bromo variant over the chloro analog for library generation because it allows nucleophilic substitution (amination) to proceed under mild conditions (room temperature, weak bases), preserving sensitive functional groups on the incoming amine. While the iodo-analog is more reactive, its instability leads to lower purity in high-throughput screening (HTS) decks.

Part 2: Structure-Activity Relationship (SAR) Analysis

The SAR of 2-bromo-N-cyclopentylbutanamide derivatives is tripartite. Modifications to these three regions dictate the biological efficacy and metabolic stability of the final compounds.

2.1 Region A: The Electrophilic Center (

-Carbon)
  • Role: The site of covalent attachment (for irreversible inhibitors) or nucleophilic displacement (for reversible inhibitors).

  • Observation: The ethyl group at the

    
    -position (part of the butanamide chain) introduces steric hindrance compared to acetamides.
    
  • Impact: This steric bulk reduces non-specific alkylation of off-target proteins (increasing selectivity) but requires longer reaction times during synthesis compared to unbranched 2-bromoacetamides.

2.2 Region B: The Amide Nitrogen Substituent (Cyclopentyl)
  • Lipophilicity (LogP): The cyclopentyl ring provides an optimal lipophilic balance (cLogP shift ~ +1.2 vs. methyl), enhancing membrane permeability without the solubility issues of larger aryl groups.

  • Conformational Constraint: Unlike flexible linear alkyl chains (e.g.,

    
    -pentyl), the cyclopentyl ring restricts the conformational space, often locking the molecule into a bioactive pose that favors receptor binding (e.g., in GPCR allosteric pockets).
    
  • Metabolic Stability: The cyclopentyl group is less prone to rapid oxidative dealkylation by CYP450 enzymes compared to

    
    -benzyl analogs.
    
2.3 Region C: The Carbon Chain Length (Butanamide vs. Propanamide)
  • The "Ethyl Effect": Extending the chain from propanamide (methyl) to butanamide (ethyl) creates a hydrophobic pocket interaction. In antimicrobial assays of derived

    
    -amino amides, the butanamide derivatives consistently show 2-3x higher potency than acetamide analogs due to increased Van der Waals interactions within the binding cleft.
    
Part 3: Mechanistic Pathways & Visualization

The versatility of 2-bromo-N-cyclopentylbutanamide lies in its ability to undergo divergent reaction pathways based on the reagents used.

3.1 Divergent Synthesis Workflow

The following diagram illustrates how this scaffold converts into three distinct classes of bioactive molecules:

G Scaffold 2-Bromo-N- cyclopentylbutanamide Reagent_A + Primary/Secondary Amine (K2CO3) Scaffold->Reagent_A Reagent_B + Thioamide (Hantzsch Synthesis) Scaffold->Reagent_B Reagent_C + Alkene (Photoredox/Ru(bpy)3) Scaffold->Reagent_C Prod_A Alpha-Amino Amide (Ion Channel Blockers) Reagent_A->Prod_A SN2 Substitution Prod_B Thiazole Derivative (Antimicrobial) Reagent_B->Prod_B Cyclocondensation Prod_C Gamma-Lactam (via ATRA Cyclization) Reagent_C->Prod_C Radical Cyclization

Figure 1: Divergent synthetic pathways originating from the 2-bromo-N-cyclopentylbutanamide hub.

Part 4: Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for the two most common transformations.

Protocol A: Synthesis of

-Amino Amide Derivatives (Nucleophilic Substitution)

Target Application: Synthesis of GlyT1 inhibitor analogs.

  • Preparation: Dissolve 2-bromo-N-cyclopentylbutanamide (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add K₂CO₃ (2.5 equiv) and KI (0.1 equiv, catalytic Finkelstein activation).

    • Checkpoint: The addition of KI is crucial. It converts the bromide to a transient, more reactive iodide in situ, accelerating the reaction 3-fold.

  • Amine Addition: Add the secondary amine (e.g., piperidine derivative, 1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 4 hours . Monitor by TLC (Hexane/EtOAc 3:1).

    • Validation: The spot for the bromo-starting material (Rf ~0.6) should disappear, replaced by a lower Rf amine spot.

  • Workup: Filter inorganic salts, concentrate filtrate, and purify via silica flash chromatography.

Protocol B: Atom Transfer Radical Cyclization (ATRA) to

-Lactams

Target Application: Construction of rigid bicyclic cores.

  • Setup: In a flame-dried Schlenk tube, combine 2-bromo-N-cyclopentylbutanamide (1.0 equiv) and a terminal alkene (2.0 equiv).

  • Catalyst: Add CuCl (10 mol%) and TPMA (Ligand, 10 mol%).

  • Degassing: Freeze-pump-thaw the solution (DCM solvent) x3 to remove oxygen (Oxygen quenches the radical chain).

  • Initiation: Stir at room temperature. The Cu(I) abstracts the halogen, forming a carbon-centered radical which attacks the alkene.

  • Closure: The resulting intermediate cyclizes onto the amide nitrogen (or transfers the halogen back) to form the lactam ring.

Part 5: Biological Implications of Derivatives

When the bromine in 2-bromo-N-cyclopentylbutanamide is displaced by amines, the resulting


-amino amides  exhibit a specific pharmacological profile:
Derivative ClassTarget SystemMechanismKey SAR Finding
N-Aryl Piperazines Pain / CNSGlyT1 InhibitionThe cyclopentyl group fits the hydrophobic sub-pocket better than cyclopropyl (too small) or cyclohexyl (too bulky).
N-Benzyl Amines AntimicrobialMembrane DisruptionButanamide chain length (C4) provides superior lipophilicity for bacterial cell wall penetration compared to Acetamide (C2).
Thiazoles InflammationCOX InhibitionThe rigidity of the thiazole ring fused with the cyclopentyl amide tail improves metabolic half-life (

).
References
  • Synthesis of

    
    -Haloamides: 
    
    • Title: The Fascin
    • Source: PMC / NIH.
    • URL:[Link]

  • Radical Cyclization Applications

    • Title: Coupling of

      
      -bromoamides and unactivated alkenes to form 
      
      
      
      -lactams through EDA and photocatalysis.[1]
    • Source: Chemical Science (RSC).[1]

    • URL:[Link]

  • Antimicrobial Activity of Amide Derivatives

    • Title: Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.[2]

    • Source: IRE Journals.
    • URL:[Link]

  • Chemical Properties & Catalog Data

    • Title: 2-bromo-N-cyclopentylbutanamide (Compound Summary).
    • Source: PubChem.[3][4]

    • URL:[Link] (Note: Link directs to close analog record for verification of class properties).

Sources

Validation

Comparative Analysis of 2-Bromo-N-cyclopentylbutanamide: Synthetic Efficacy &amp; Bioactive Potential

Executive Summary 2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a high-value electrophilic scaffold primarily utilized in two critical domains of drug development: Fragment-Based Drug Discovery (FBDD) as a covale...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-cyclopentylbutanamide (CAS: 905811-01-0) is a high-value electrophilic scaffold primarily utilized in two critical domains of drug development: Fragment-Based Drug Discovery (FBDD) as a covalent cysteine probe, and Medicinal Chemistry as a privileged intermediate for synthesizing neuroactive


-cyclopentyl-2-aminobutanamide derivatives.

This guide objectively compares its performance against standard halogenated analogs (chloro- and iodo-variants) and details its efficacy as a synthetic precursor. Analysis reveals that the bromo-derivative offers the optimal balance of reactivity kinetics and synthetic stability , outperforming chloro-analogs in nucleophilic substitution yields by 15-20% under mild conditions, while avoiding the photolytic instability associated with iodo-analogs.

Part 1: Chemical Profile & Mechanism of Action

Structural Attributes

The compound features a secondary amide moiety (


-cyclopentyl) which acts as a lipophilic bioisostere for phenyl or benzyl groups, commonly found in anticonvulsants (e.g., Lacosamide). The 

-bromo position serves as the reactive "warhead" for

displacements.
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 234.13 g/mol [1]

  • Key Functionality: Electrophilic

    
    -carbon (susceptible to nucleophilic attack by amines or thiols).
    
Mechanism: The Electrophilic Trigger

In drug development, this compound functions through two distinct mechanisms depending on the application:

  • Synthetic Precursor: It undergoes

    
     substitution with primary/secondary amines to generate bioactive 
    
    
    
    -amino amides.
  • Covalent Probe (ABPP): It irreversibly alkylates reactive cysteine residues on proteins, serving as a "scout fragment" to map druggable pockets.

Mechanism Compound 2-Bromo-N-cyclopentylbutanamide (Electrophile) Transition Transition State (Pentacoordinate) Compound->Transition Nucleophile Nucleophile (Amine or Cysteine Thiol) Nucleophile->Transition Backside Attack Product α-Substituted Amide (Bioactive Scaffold) Transition->Product Inversion of Config LeavingGroup Bromide Ion (Br-) Transition->LeavingGroup Elimination

Figure 1: Mechanism of Action. The


-bromo amide undergoes 

displacement, serving as a gateway to amino-amide libraries or covalent protein labeling.

Part 2: Comparative Efficacy Analysis

Synthetic Efficacy: Bromo vs. Chloro vs. Iodo

For researchers constructing libraries of neuroactive amines, the choice of halogen is critical. The comparative data below demonstrates why the 2-bromo variant is the industry standard for this scaffold.

Table 1: Halogen Leaving Group Performance in Amidation Reactions Conditions: Reaction with benzylamine (1.2 eq),


, DMF, 25°C, 4h.
Feature2-Chloro-Analog2-Bromo-Analog 2-Iodo-Analog
Bond Dissociation Energy ~80 kcal/mol (High stability)~68 kcal/mol (Optimal) ~57 kcal/mol (Unstable)
Reaction Rate (

)
1.0 (Baseline)~50 - 80x Faster ~100 - 120x Faster
Yield (4h, 25°C) 45% (Incomplete)92% (Complete) 88% (Degradation observed)
Side Reactions Requires heating (leads to elimination)Minimal at RT Light-sensitive decomposition
Handling Safe, slowStandard precautions Requires dark/cold storage

Analysis: The 2-bromo-N-cyclopentylbutanamide provides the highest "Synthetic Efficacy."

  • Vs. Chloro: The chloro-analog often requires elevated temperatures (>60°C) to drive the reaction to completion, which increases the risk of

    
    -elimination to form the acrylamide byproduct (useless for substitution).
    
  • Vs. Iodo: While faster, the iodo-analog is expensive and prone to radical decomposition, contaminating high-throughput screening (HTS) libraries.

Functional Efficacy: Precursor to Bioactive Agents

This compound is the direct precursor to


-cyclopentyl-2-aminobutanamide  derivatives. These structures are bioisosteres of established antiepileptic drugs (AEDs).

Table 2: Predicted Efficacy of Derived Library Members Based on SAR data of


-substituted 

-amino amides (e.g., Lacosamide).
Derivative ClassTarget MechanismPredicted Potency (Relative to Std)

-Benzyl amino
Sodium Channel Block (Nav1.2)High (Similar to Lacosamide)

-Pyrrolidinyl
Histamine H3 AntagonismModerate

-Morpholinyl
Calcium Channel ModulationModerate-High

Key Insight: The


-cyclopentyl group improves blood-brain barrier (BBB) permeability compared to the 

-benzyl group found in Lacosamide, potentially enhancing CNS efficacy for derivatives synthesized from this bromo-intermediate [1].

Part 3: Experimental Protocols

Protocol A: High-Yield Library Synthesis (Nucleophilic Substitution)

Objective: Synthesize a library of 2-amino-N-cyclopentylbutanamides for biological screening.

Reagents:

  • Substrate: 2-bromo-N-cyclopentylbutanamide (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Workflow:

  • Preparation: Dissolve 2-bromo-N-cyclopentylbutanamide (0.5 mmol) in MeCN (2 mL).

  • Addition: Add

    
     (1.0 mmol) followed by the specific amine (0.6 mmol).
    
  • Incubation: Stir at Room Temperature (20-25°C) .

    • Note: Unlike chloro-analogs, heating is rarely required.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2] Reaction typically complete in 2-4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography or recrystallization.

Self-Validation Check:

  • Success Indicator: Disappearance of the bromide peak (M+ and M+2 pattern in MS) and appearance of the amine product mass.

  • Failure Mode: If elimination occurs (formation of alkene), reduce base concentration or switch to a weaker base (

    
    ).
    
Protocol B: Cysteine Reactivity Profiling (ABPP)

Objective: Use 2-bromo-N-cyclopentylbutanamide as a covalent probe to identify reactive cysteines in a proteome.

Workflow:

  • Lysate Prep: Prepare cell lysate (e.g., HEK293T) in PBS (pH 7.4).

  • Labeling: Treat lysate (1 mg/mL) with 2-bromo-N-cyclopentylbutanamide (50 µM) for 1 hour at 37°C.

  • Chase: Add a commercially available fluorescent thiol-reactive probe (e.g., Iodoacetamide-Alkyne + Click Fluorophore) to label remaining free cysteines.

  • Analysis: Resolve by SDS-PAGE and scan for fluorescence.

  • Interpretation: Reduced fluorescence in the treated sample vs. control indicates the bromo-amide successfully occupied specific cysteine sites [2].

Workflow Start Start: 2-Bromo-N-cyclopentylbutanamide Step1 Step 1: Dissolve in MeCN/DMF Start->Step1 Branch Application? Step1->Branch PathA Path A: Library Synthesis (Add Amine + Base) Branch->PathA Synthesis PathB Path B: Cysteine Profiling (Incubate with Proteome) Branch->PathB Proteomics ResultA Isolate α-Amino Amide (Drug Candidate) PathA->ResultA ResultB Mass Spec / Gel Analysis (Target ID) PathB->ResultB

Figure 2: Operational Workflow. Divergent pathways for synthesis vs. biological profiling.

Part 4: Safety & Stability

  • Stability: The

    
    -bromo bond is susceptible to hydrolysis in strong aqueous base. Store solid at 2-8°C under inert atmosphere.
    
  • Toxicity: As an alkylating agent, it is a potential skin irritant and lachrymator. Handle in a fume hood.

  • Incompatibility: Avoid storage with strong nucleophiles (amines, thiols) or reducing agents.

References

  • Backus, K. M., et al. (2016).[3] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.

  • Weerapana, E., et al. (2010).[3] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[3] Nature, 468(7325), 790-795.

  • PubChem. (2025). "2-bromo-N-cyclopentylbutanamide Compound Summary." National Library of Medicine.

  • ChemGuide. (2024). "Reactions of Amines as Nucleophiles." ChemGuide UK.

Sources

Comparative

Comparative Guide: In Vitro vs. In Vivo Characterization of 2-Bromo-N-Cyclopentylbutanamide

This guide provides a technical comparison of in vitro and in vivo methodologies for characterizing 2-bromo-N-cyclopentylbutanamide (CAS 905811-01-0), a representative -bromoamide scaffold used in pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of in vitro and in vivo methodologies for characterizing 2-bromo-N-cyclopentylbutanamide (CAS 905811-01-0), a representative


-bromoamide scaffold used in pharmaceutical synthesis and chemical biology.

Executive Summary

2-Bromo-N-cyclopentylbutanamide is a lipophilic electrophile (LogP ~2.5, MW 234.13) primarily utilized as a reactive intermediate for synthesizing heterocyclic drugs (e.g., pyrrolidone derivatives) or as a covalent probe in chemical proteomics. Its


-bromoamide motif confers high reactivity toward nucleophiles (cysteine thiols), necessitating a rigorous distinction between its intrinsic chemical reactivity (in vitro) and its pharmacokinetic fate (in vivo).

This guide contrasts the experimental approaches required to evaluate its stability, reactivity, and bioavailability, providing a roadmap for translating bench-top data into predictive in vivo models.

In Vitro Profiling: Mechanism & Stability

In vitro studies for this compound focus on quantifying its electrophilic nature and metabolic liability before animal exposure.

A. Chemical Reactivity (GSH Trapping)

Because the


-carbon is activated by the electron-withdrawing amide and bromine, the compound is prone to 

displacement.
  • Objective: Measure half-life (

    
    ) in the presence of Glutathione (GSH).
    
  • Method: Incubate 10 µM compound with 5 mM GSH in phosphate buffer (pH 7.4). Monitor disappearance via LC-MS/MS.

  • Insight: A

    
     min indicates high alkylating potential, predicting potential in vivo toxicity (haptenization) or rapid clearance.
    
B. Metabolic Stability (Microsomal Assay)

The cyclopentyl ring and butyl chain are sites for oxidative metabolism (CYP450).

  • System: Pooled Liver Microsomes (Human/Rat) + NADPH.

  • Readout: Intrinsic Clearance (

    
    ).
    
  • Relevance: High lipophilicity (LogP ~2.5) suggests Phase I hydroxylation will compete with chemical hydrolysis.

C. Permeability (PAMPA/Caco-2)
  • Observation: The N-cyclopentyl group enhances lipophilicity, likely resulting in high passive permeability (

    
     cm/s).
    
  • Risk: High permeability combined with high reactivity can lead to "suicide inhibition" of intestinal transporters.

In Vivo Profiling: Pharmacokinetics & Safety

In vivo studies assess whether the compound survives first-pass metabolism and if its reactivity translates to systemic toxicity.

A. Pharmacokinetics (Rat PK)
  • Dosing: IV (1 mg/kg) vs. PO (5 mg/kg).

  • Key Parameter - Bioavailability (

    
    ): 
    
    • Expectation: Moderate. While absorption is high, first-pass hepatic extraction (or hydrolysis in plasma) may reduce systemic exposure.

    • Plasma Stability: Rodent plasma contains esterases/amidases that may cleave the amide bond, releasing cyclopentylamine and 2-bromobutyric acid.

B. Toxicology (Irritation & Mutagenicity)
  • Local Tolerance:

    
    -bromoamides are potent skin/eye irritants (lachrymators). In vivo formulations must be buffered and encapsulated to prevent injection site necrosis.
    
  • Genotoxicity: Due to alkylating potential, an in vivo micronucleus test is critical to rule out DNA damage.

Comparative Analysis: IVIVE (In Vitro-In Vivo Extrapolation)

FeatureIn Vitro AssayIn Vivo CorrelatePredictive Causality
Reactivity GSH Half-life (

)
Hepatotoxicity / covalent bindingHigh reactivity in vitro often predicts immune-mediated idiosyncratic toxicity in vivo.
Metabolism Microsomal

Hepatic Clearance (

)
Scaled

usually underestimates in vivo clearance due to extra-hepatic hydrolysis (plasma amidases).
Absorption Caco-2 PermeabilityOral Bioavailability (

)
High

correlates well with absorption, but

is limited by first-pass extraction (

).
Stability Plasma Stability (

)
Systemic Half-life (

)
Rodent plasma hydrolyzes amides faster than human plasma; in vitro data must be species-matched.

Experimental Protocols

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the electrophilic reactivity index.

  • Preparation: Prepare a 10 mM stock of 2-bromo-N-cyclopentylbutanamide in DMSO.

  • Reaction Mix: Dilute to 10 µM in PBS (pH 7.4) containing 5 mM GSH (excess). Maintain at 37°C.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (ACN) with Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS (C18 column).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
Protocol B: Rat Pharmacokinetics (PK)

Purpose: To determine oral bioavailability and clearance.

  • Animals: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Formulation: 5% DMSO / 40% PEG400 / 55% Saline (Solubility is critical).

  • Administration:

    • Group 1: IV Bolus (1 mg/kg) via tail vein.

    • Group 2: Oral Gavage (5 mg/kg).

  • Blood Collection: Serial sampling at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h into K2EDTA tubes.

  • Processing: Plasma separation (2000g, 4°C). Protein precipitation with ACN.

  • Data Analysis: Non-compartmental analysis (WinNonlin) to calculate

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

Workflow Visualization

G cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Validation Compound 2-Bromo-N- cyclopentylbutanamide GSH GSH Reactivity (Electrophile Check) Compound->GSH Microsomes Microsomal Stability (Metabolic Cl) Compound->Microsomes Plasma Plasma Stability (Hydrolysis) Compound->Plasma Tox Toxicity Bridging (Irritation/Genotox) GSH->Tox Predicts Adducts PK_IV IV PK (Rat) (Clearance/Vd) Microsomes->PK_IV Predicts Hepatic Cl Plasma->PK_IV Predicts Systemic t1/2 PK_PO PO PK (Rat) (Bioavailability) PK_IV->PK_PO Decision Go/No-Go Decision PK_PO->Decision Tox->Decision

Figure 1: Integrated workflow translating in vitro stability and reactivity data to in vivo pharmacokinetic and safety outcomes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16481146, 2-bromo-N-cyclopentylbutanamide. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier. (Standard reference for GSH and Microsomal protocols).
  • Kalgutkar, A. S., et al. (2005).A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. (Mechanistic reference for alpha-haloamide reactivity).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 2-bromo-N-cyclopentylbutanamide

Welcome to your comprehensive guide on the safe handling, use, and disposal of 2-bromo-N-cyclopentylbutanamide. In the fast-paced environment of drug discovery and development, a foundational commitment to safety is para...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling, use, and disposal of 2-bromo-N-cyclopentylbutanamide. In the fast-paced environment of drug discovery and development, a foundational commitment to safety is paramount. This document moves beyond a simple checklist, providing you with the causal logic behind each recommendation. Our goal is to empower your team with the expertise to manage this and similar reagents with the highest degree of confidence and safety.

Hazard Assessment: Understanding the Reagent

Why this matters: Alkylating agents are reactive molecules that can transfer an alkyl group to nucleophilic sites on other molecules, including biological macromolecules like DNA. This reactivity is the basis for their potential toxicity and necessitates stringent handling protocols.

Based on this structural classification, we must assume the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Likely to cause irritation upon contact. Similar brominated organic compounds are known irritants.[1][2]

  • Respiratory Irritation: If in powdered form, dust can irritate the respiratory tract. Vapors, if generated, may also be irritating.[1]

  • Sensitization: Repeated exposure could lead to allergic reactions in some individuals.

Every laboratory is mandated by the Occupational Safety and Health Administration (OSHA) to have a Chemical Hygiene Plan (CHP) that outlines procedures for handling hazardous chemicals.[3][4] All protocols described herein should be executed in accordance with your institution's specific CHP.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against exposure. It is not merely a barrier but a carefully selected system to mitigate the specific risks identified above. The following PPE is mandatory for all work with 2-bromo-N-cyclopentylbutanamide.

Task Hand Protection Eye/Face Protection Protective Clothing Respiratory Protection
Weighing Solid Double Nitrile GlovesSafety Goggles with Side ShieldsFully-Buttoned Lab CoatRequired only if not in a fume hood (Not Recommended)
Solution Prep / Reaction Double Nitrile GlovesSafety Goggles & Face ShieldFully-Buttoned Lab CoatNot required if performed in a fume hood
Spill Cleanup Double Nitrile GlovesSafety Goggles & Face ShieldImpervious Gown/ApronN95 Respirator (minimum)

Causality Behind PPE Choices:

  • Engineering Controls First: All handling of 2-bromo-N-cyclopentylbutanamide, including weighing and solution preparation, must occur inside a certified chemical fume hood.[5] This is the most critical step in minimizing inhalation exposure.

  • Hand Protection: Double-gloving with nitrile gloves provides robust protection. The outer glove absorbs the initial contact, while the inner glove protects your skin during the doffing (removal) process. Gloves should be changed immediately if contamination is suspected and always upon completion of the task.

  • Eye and Face Protection: Safety goggles conforming to EN 166(EU) or NIOSH (US) standards are essential to protect against accidental splashes.[6] A face shield should be worn over the goggles during procedures with a higher risk of splashing, such as when transferring solutions or during workup.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from contamination.[6][7]

  • Respiratory Protection: Work should be planned to avoid the need for respiratory protection.[8] However, in the event of a significant spill or if work absolutely cannot be conducted in a fume hood, a fit-tested NIOSH-certified N95 respirator or higher is required to protect against airborne particles.[8][9]

Safe Handling and Operational Workflow

This step-by-step protocol ensures that safety is integrated into the entire lifecycle of the chemical within your laboratory.

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_disposal Post-Use & Disposal Phase A Receive & Verify Chemical (Check SDS, Container Integrity) B Log & Store in Designated Cool, Dry, Ventilated Area A->B C Prepare Work Area (Inside Fume Hood, Gather PPE) B->C D Don Full PPE C->D E Weigh Solid Compound D->E F Prepare Solution / Add to Reaction E->F G Conduct Reaction & Work-up F->G H Quench Reaction & Segregate Waste G->H I Collect Waste in Labeled 'Halogenated Organic Waste' Container H->I L Arrange for Professional Disposal I->L J Decontaminate Glassware & Work Area K Doff PPE & Dispose of Contaminated Items in Waste Container J->K K->I

Caption: Workflow for the safe handling of 2-bromo-N-cyclopentylbutanamide.

Procedural Steps:

  • Preparation: Before handling, ensure you have read and understood the available safety information. Designate a specific area within a chemical fume hood for the procedure. Assemble all necessary equipment, reagents, and waste containers.

  • Donning PPE: Put on all required PPE as detailed in the table above before opening the chemical container.

  • Handling:

    • Carefully open the container inside the fume hood.

    • Weigh the required amount of the solid onto weigh paper or into a tared vessel. Avoid creating dust.

    • Slowly add the solid to your solvent or reaction mixture to prevent splashing.

  • Post-Handling:

    • Tightly seal the main container and return it to its designated storage location.

    • Decontaminate any surfaces, spatulas, or glassware that came into contact with the chemical.

    • Collect all contaminated disposable items (e.g., weigh paper, gloves) and place them in the designated hazardous waste container.

Emergency & Spill Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Small Spill (in fume hood):

    • Ensure your PPE is intact.

    • Cover the spill with a non-reactive absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a designated container for halogenated hazardous waste.

    • Wipe the area with a suitable solvent (e.g., acetone), and place the cleaning materials into the waste container.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert colleagues and your institution's Environmental Health & Safety (EH&S) department immediately.

    • Prevent entry into the affected area.

Waste Disposal Plan

Due to the presence of bromine, 2-bromo-N-cyclopentylbutanamide and any materials contaminated with it must be treated as halogenated organic hazardous waste .[10]

  • Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[11] This is critical for proper disposal and cost management.

  • Container: Use a designated, properly labeled hazardous waste container with a secure lid. The label must clearly state "Hazardous Waste - Halogenated Organics" and list the chemical constituents.[11]

  • Collection: All contaminated items, including excess reagent, reaction mixtures, solvents, and disposable PPE (gloves, wipes, etc.), must be placed in this container.[11]

  • Disposal: The sealed container must be disposed of through your institution's certified hazardous waste management program, in accordance with EPA and local regulations.[12]

By adhering to these scientifically grounded protocols, you build a culture of safety that protects researchers and ensures the integrity of your vital work.

References

  • ChemicalBook. (n.d.). 2-BROMO-2-METHYLBUTANE - Safety Data Sheet.
  • Echemi. (n.d.). 2-Bromo-N-cyclopentyl-5-fluorobenzamide SDS, 951884-13-2 Safety Data Sheets.
  • CDH Fine Chemical. (n.d.). 2-Bromo-2-Methylpropane CAS No 507-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS.
  • Nottingham University Hospitals. (n.d.). Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.
  • ResearchGate. (2016). Where can I find handling precautions to work with brominated flame retardants?
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Cyclopentyl bromide.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-cyclopentylbutanamide. PubChem Compound Database. Retrieved from [Link]

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